![molecular formula C16H13ClN2O2S B5872290 N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide is a chemical compound that belongs to the family of benzamide derivatives. It is also known as ACBC and has been widely studied for its potential use in various scientific research applications.
Wirkmechanismus
The mechanism of action of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide is not yet fully understood. However, it has been suggested that it may act by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. By inhibiting HDAC activity, N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide may induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the expression of genes involved in angiogenesis. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide is its potent antitumor activity against a wide range of cancer cell lines. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development as an anticancer agent. However, one limitation of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide is its limited solubility in water, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for research on N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide. One possible direction is to investigate its potential use in combination with other anticancer agents to enhance its antitumor activity. Another direction is to further explore its mechanism of action and identify potential molecular targets. Additionally, it may be worthwhile to investigate its potential use in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis.
Synthesemethoden
The synthesis of N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide involves the reaction of 2-chlorobenzoyl chloride with 4-acetylaniline in the presence of carbon disulfide and potassium hydroxide. The reaction results in the formation of a yellow solid, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including lung, breast, colon, and prostate cancer. Additionally, it has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[(4-acetylphenyl)carbamothioyl]-2-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c1-10(20)11-6-8-12(9-7-11)18-16(22)19-15(21)13-4-2-3-5-14(13)17/h2-9H,1H3,(H2,18,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVGGGIFKWEHIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,2-trifluoro-N-{[(4-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5872224.png)
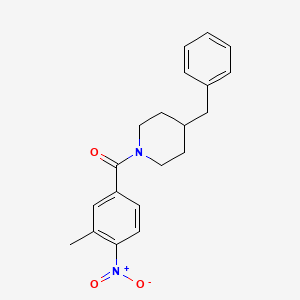
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5872240.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyl)acetamide](/img/structure/B5872243.png)
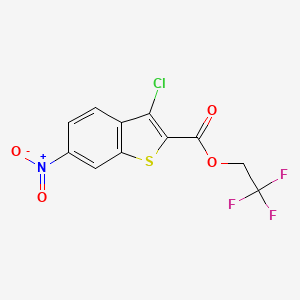
![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrodispiro[chromene-4,1'-cyclohexane-4',2''-[1,3]dioxolane]-3-carbonitrile](/img/structure/B5872258.png)
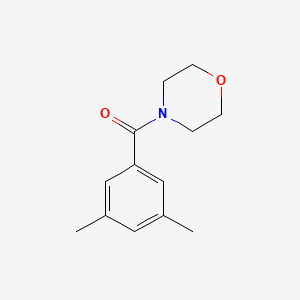
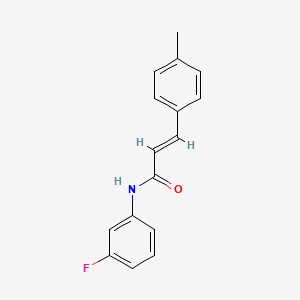
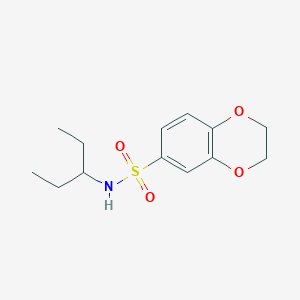
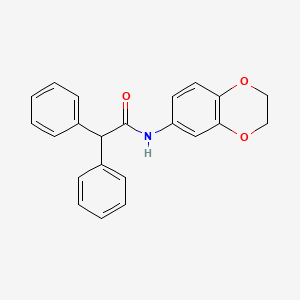


![1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)
